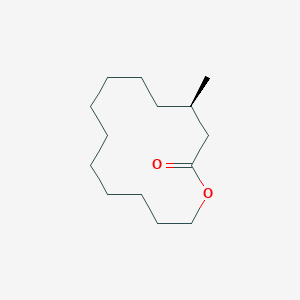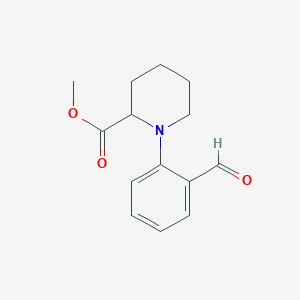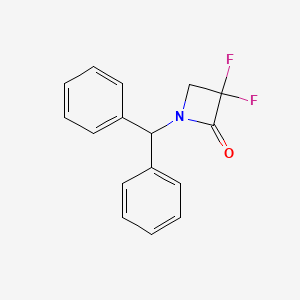![molecular formula C14H21NO B12605506 Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- CAS No. 651312-63-9](/img/structure/B12605506.png)
Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- is a chemical compound with a complex structure that includes a phenol group and a cyclohexyl group substituted with a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and phenol.
Formation of Intermediate: Cyclohexanone undergoes a reaction with formaldehyde and methylamine to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization to form the cyclohexyl ring with the methylamino group.
Final Step:
Industrial Production Methods
In industrial settings, the production of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: The use of catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.
Purification: Advanced purification techniques such as distillation and crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Substituted phenols with various functional groups.
Applications De Recherche Scientifique
Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.
Modulation of Gene Expression: Influence on the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- can be compared with similar compounds such as:
Phenol, 3-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]-: This compound has a similar structure but with a dimethylamino group instead of a methylamino group.
Phenol, 3-[(1R,2R)-2-[(ethylamino)methyl]cyclohexyl]-: This compound has an ethylamino group instead of a methylamino group.
Uniqueness
The uniqueness of Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]- lies in its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
651312-63-9 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol |
InChI |
InChI=1S/C14H21NO/c1-15-10-12-5-2-3-8-14(12)11-6-4-7-13(16)9-11/h4,6-7,9,12,14-16H,2-3,5,8,10H2,1H3/t12-,14-/m0/s1 |
Clé InChI |
KUGOVDMEUQXLRD-JSGCOSHPSA-N |
SMILES isomérique |
CNC[C@@H]1CCCC[C@H]1C2=CC(=CC=C2)O |
SMILES canonique |
CNCC1CCCCC1C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[2-chloro-4-(phenylsulfanyl)phenyl]prop-2-enoate](/img/structure/B12605441.png)


![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
propanedinitrile](/img/structure/B12605456.png)
![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)

![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)

![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)

![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)
